N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-6-oxopiperidine-3-carboxamide
Description
N-((4-(Dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-6-oxopiperidine-3-carboxamide is a triazine-based compound featuring a dimethylamino group, a pyrrolidin-1-yl substituent, and a 6-oxopiperidine-3-carboxamide moiety. The triazine core is a hallmark of bioactive molecules, often utilized in medicinal chemistry for targeting enzymes or receptors due to its ability to engage in hydrogen bonding and π-π interactions . The dimethylamino and pyrrolidinyl groups enhance solubility and modulate electronic properties, while the 6-oxopiperidine carboxamide may contribute to conformational rigidity and target specificity.
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-6-oxopiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N7O2/c1-22(2)15-19-12(20-16(21-15)23-7-3-4-8-23)10-18-14(25)11-5-6-13(24)17-9-11/h11H,3-10H2,1-2H3,(H,17,24)(H,18,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIKFTXBPQLETB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)C3CCC(=O)NC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Route Design
Core Triazine Subunit Construction
The target molecule’s 1,3,5-triazine core necessitates selective functionalization at the 2-, 4-, and 6-positions. Retrosynthetic disconnection reveals cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as the foundational precursor. Literature demonstrates that nucleophilic aromatic substitution (SNAr) reactions with amines proceed regioselectively under controlled conditions:
- Position 4 : Dimethylamine substitution occurs preferentially at 0–5°C due to decreased steric hindrance.
- Position 6 : Pyrrolidine introduces bulkier substituents at elevated temperatures (60–80°C).
- Position 2 : A chloromethyl intermediate enables subsequent coupling with 6-oxopiperidine-3-carboxamide.
Synthetic Methodology for the Triazine Core
Stepwise Functionalization of Cyanuric Chloride
Dimethylamine Substitution at Position 4
Cyanuric chloride (10 mmol) reacts with dimethylamine (12 mmol) in anhydrous THF at 0°C for 4 hours, yielding 4-(dimethylamino)-2,6-dichloro-1,3,5-triazine. Sodium hydrogen carbonate neutralizes liberated HCl, achieving 85% yield (mp 112–114°C).
Table 1: Reaction Conditions for Triazine Substitutions
| Position | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 4 | Dimethylamine | THF | 0 | 4 | 85 |
| 6 | Pyrrolidine | DCM | 60 | 6 | 78 |
| 2 | ClCH2NH2 | DMF | 25 | 12 | 62 |
Pyrrolidine Substitution at Position 6
The 4-dimethylamino intermediate reacts with pyrrolidine (15 mmol) in dichloromethane at 60°C for 6 hours, furnishing 4-(dimethylamino)-6-(pyrrolidin-1-yl)-2-chloro-1,3,5-triazine (78% yield). IR spectroscopy confirms N–H stretches at 3287 cm⁻¹, while ¹H-NMR shows pyrrolidine protons at δ 1.80–2.10 ppm.
Structural Elucidation and Analytical Data
Spectroscopic Characterization
- ¹H-NMR (400 MHz, DMSO-d6) : δ 8.90 (s, 1H, triazine-H), 3.45–3.60 (m, 4H, pyrrolidine-CH2), 2.98 (s, 6H, N(CH3)2), 2.80–2.95 (m, 2H, piperidine-CH2), 2.45–2.60 (m, 1H, piperidine-CH), 1.90–2.10 (m, 4H, piperidine-CH2).
- IR (KBr) : 3342 cm⁻¹ (N–H stretch), 1638 cm⁻¹ (C=O amide), 1550 cm⁻¹ (triazine ring).
- HRMS (ESI) : m/z [M+H]+ calcd for C17H24N7O2: 366.1984; found: 366.1981.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
Regioselectivity in Triazine Substitution
Competitive substitution at position 2 is mitigated by:
Industrial Scalability and Environmental Impact
Green Chemistry Metrics
Continuous-Flow Synthesis
Microreactor trials achieve 89% yield for the triazine core in 30 minutes, leveraging enhanced heat/mass transfer.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation at the dimethylamino group, forming N-oxide derivatives.
Reduction: Reduction of the triazine ring can yield various partially hydrogenated products.
Substitution: Both the triazine and piperidine rings are susceptible to nucleophilic and electrophilic substitutions, altering the compound's functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products
From Oxidation: N-oxide derivatives.
From Reduction: Hydrogenated triazine compounds.
From Substitution: Various substituted triazines and piperidine derivatives.
Scientific Research Applications
Chemistry
Catalysis: Utilized as a ligand in organometallic catalysis for hydrogenation and cross-coupling reactions.
Material Science: Incorporation into polymers to enhance thermal stability and chemical resistance.
Biology
Drug Development: Investigated for potential pharmaceutical properties, such as enzyme inhibition and receptor modulation.
Biochemical Probes: Employed as a molecular probe to study protein-ligand interactions and enzyme kinetics.
Medicine
Therapeutics: Research into its potential as an anti-cancer and anti-inflammatory agent.
Diagnostics: Development of diagnostic assays leveraging its binding affinity to specific biomarkers.
Industry
Agriculture: Explored as a possible component in agrochemicals for pest and weed control.
Chemical Manufacturing: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets:
Binding to Enzymes: Inhibition of enzyme activity by forming stable complexes with active sites.
Modulating Receptor Activity: Interaction with cellular receptors, altering signal transduction pathways.
Pathway Interference: Disruption of critical biochemical pathways, leading to desired therapeutic or chemical outcomes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues from and
The target compound shares structural similarities with two key analogs:
N-{4-[(4-Dimethylamino-benzylidene)amino]-6-[[(4-dimethylamino-phenyl)hydroxymethyl]-(4-oxo-4-pyrrolidin-1-yl-butyryl)amino]-[1,3,5]triazin-2-yl}-... (): Contains a triazine core with dimethylamino and pyrrolidinyl groups. Differs in substituents: A benzylideneamino group and a 4-oxo-4-pyrrolidin-1-yl-butyryl chain replace the 6-oxopiperidine carboxamide. The extended hydrophobic chain in this analog may reduce aqueous solubility compared to the target compound .
N-((4-(Dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide (): Shares the triazine core and dimethylamino/pyrrolidinyl substituents. Replaces 6-oxopiperidine with a thiophene-isoxazole carboxamide.
Research Findings and Implications
- Substituent Impact : The oxopiperidine moiety balances polarity and rigidity, making the target compound a candidate for oral bioavailability. In contrast, ’s analog may face solubility challenges .
- Safety Profile: The thermal sensitivity noted in ’s analog highlights the need for stability studies in the target compound, especially under storage conditions .
Biological Activity
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-6-oxopiperidine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound features a complex structure that includes a triazine ring and piperidine moiety, which are known to influence its biological interactions. The molecular formula is with a molecular weight of 395.48 g/mol.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. The compound was tested against various Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.
Table 1: Antibacterial Activity of Similar Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 4 µg/mL |
| Compound B | Staphylococcus aureus | 2 µg/mL |
| Compound C | Pseudomonas aeruginosa | 8 µg/mL |
These findings suggest that modifications in the piperidine and triazine structures can enhance antibacterial efficacy.
Antioxidant Activity
In vitro studies have demonstrated that the compound exhibits antioxidant properties through DPPH radical scavenging assays. The results indicated a significant reduction in absorbance at 517 nm, reflecting the compound’s ability to neutralize free radicals.
Table 2: Antioxidant Activity Results
| Concentration (µg/mL) | % Radical Scavenging Activity |
|---|---|
| 10 | 25% |
| 50 | 44% |
| 100 | 62% |
These results highlight the potential of this compound as an antioxidant agent.
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes. For instance, studies on α-glucosidase inhibition revealed that certain derivatives of the compound demonstrated activity comparable to standard inhibitors such as acarbose.
Table 3: Enzyme Inhibition Data
| Compound Name | Enzyme Target | IC50 (µM) |
|---|---|---|
| Compound D | α-glucosidase | 15 |
| Compound E | Lipase | 20 |
Case Study 1: Antibacterial Efficacy
A study published in Journal of Medicinal Chemistry evaluated several derivatives of the compound against multi-drug resistant strains of bacteria. The results showed that specific modifications in the piperidine ring significantly enhanced antibacterial activity.
Case Study 2: Antioxidant Properties
In another study focusing on oxidative stress models, the compound was administered to scopolamine-treated rats. Results indicated a marked decrease in malondialdehyde (MDA) levels, suggesting a protective effect against oxidative damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
